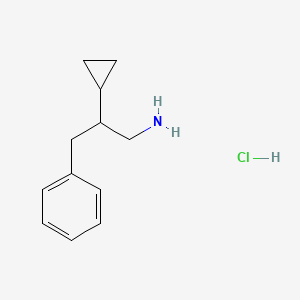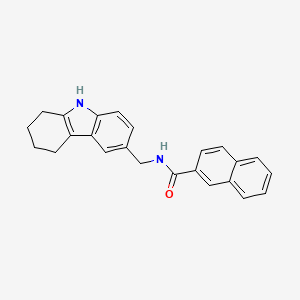
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-naphthamide is a chemical entity that appears to be structurally related to carbazole derivatives. Carbazoles are a class of compounds known for their diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it may possess interesting chemical and biological properties.
Synthesis Analysis
The synthesis of related carbazole derivatives is well-documented in the provided literature. For instance, an efficient asymmetric synthesis of a chlorinated carbazole derivative, specifically N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, has been described as a potential treatment for human papillomavirus infections . The key step in this synthesis involves an asymmetric reductive amination with high diastereofacial selectivity. This process includes the use of chiral (phenyl)ethylamines and a unique 2-picolinic acid salt intermediate. The final amide bond formation is facilitated by 1-propylphosphonic acid cyclic anhydride (T3P), yielding the product in high yield. This synthesis route may offer insights into the synthesis of this compound, as the core carbazole structure is a common feature.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by a tricyclic core consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring. The specific substitution pattern on the carbazole core, such as the position of the naphthamide moiety, can significantly influence the compound's chemical behavior and interaction with biological targets. The molecular structure is typically confirmed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as seen in the synthesis of a thiazolidinedione derivative .
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, including chlorination, Friedel-Crafts reactions, alkylation, and condensation reactions, as evidenced by the synthesis routes described in the papers . These reactions are crucial for introducing functional groups and modifying the core structure to achieve desired properties. The specific chemical reactions for this compound would likely involve steps to introduce the naphthamide moiety at the appropriate position on the carbazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties, which are important for the compound's application and behavior in biological systems. Analytical techniques such as elemental analysis, IR, NMR, and MS are used to confirm the structure and purity of the synthesized compounds . These methods would also be applicable in analyzing the properties of this compound.
作用機序
特性
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c27-24(19-11-10-17-5-1-2-6-18(17)14-19)25-15-16-9-12-23-21(13-16)20-7-3-4-8-22(20)26-23/h1-2,5-6,9-14,26H,3-4,7-8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOFSVQVDGABDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3019251.png)
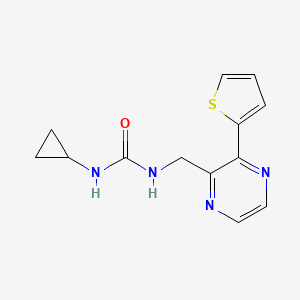


![1-(4-bromophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3019257.png)
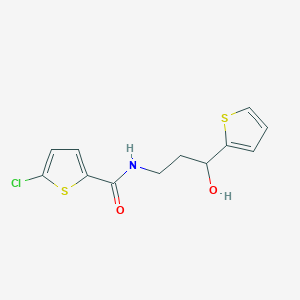
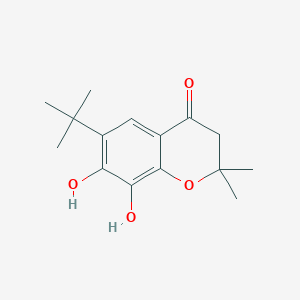
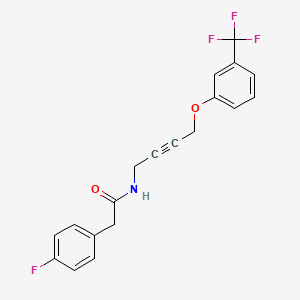
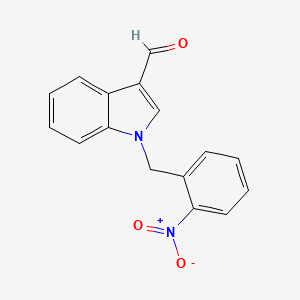
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
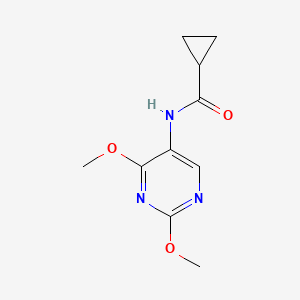

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide](/img/structure/B3019273.png)
